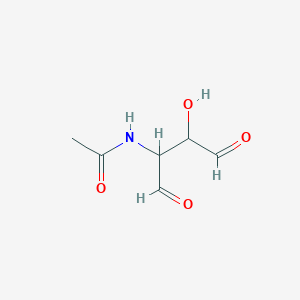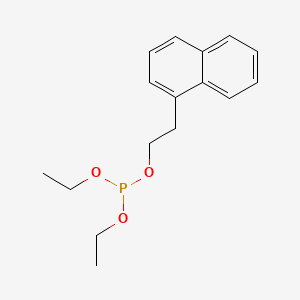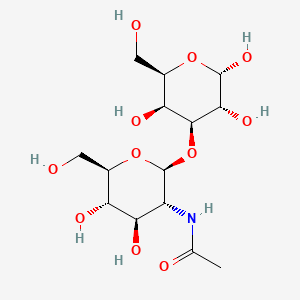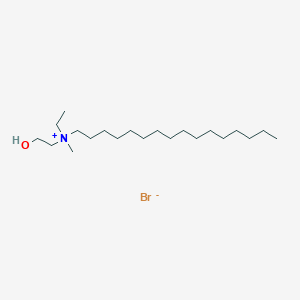
N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N-Ethyl-N-methylhexadecan-1-amine) and an alkyl halide (e.g., 2-bromoethanol).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.
Product Isolation: The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The quaternary ammonium group is generally resistant to reduction, but the alkyl chains can undergo hydrogenation.
Substitution: The bromide ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is a common method.
Substitution: Ion exchange resins or aqueous solutions of other salts (e.g., sodium chloride) can facilitate the substitution of the bromide ion.
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes or ketones).
Reduction: Saturated alkyl chains.
Substitution: Formation of new quaternary ammonium salts with different anions.
科学研究应用
N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in cell culture and molecular biology as a surfactant to lyse cells and solubilize proteins.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
作用机制
The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide is primarily based on its surfactant properties. The compound can disrupt cell membranes by inserting its hydrophobic alkyl chains into the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria and other microorganisms.
相似化合物的比较
Similar Compounds
N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide: Another quaternary ammonium compound with similar surfactant properties but with a perfluorinated alkyl chain, making it more hydrophobic and chemically stable.
N-Ethyl-N-(2-hydroxyethyl)nitrosamine: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
Uniqueness
N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent.
属性
CAS 编号 |
63974-85-6 |
|---|---|
分子式 |
C21H46BrNO |
分子量 |
408.5 g/mol |
IUPAC 名称 |
ethyl-hexadecyl-(2-hydroxyethyl)-methylazanium;bromide |
InChI |
InChI=1S/C21H46NO.BrH/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(3,5-2)20-21-23;/h23H,4-21H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
WZPICWVCSGYIIA-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CC)CCO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


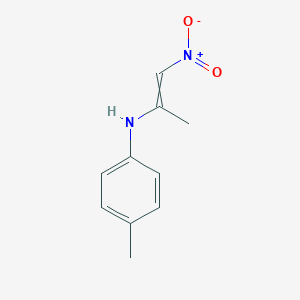
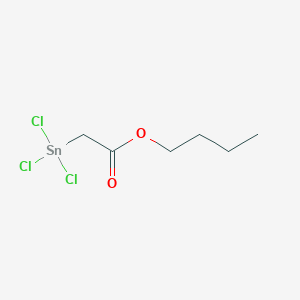

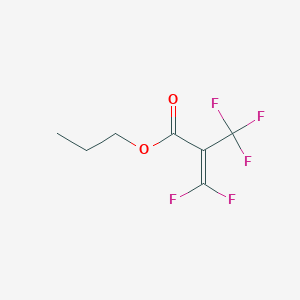
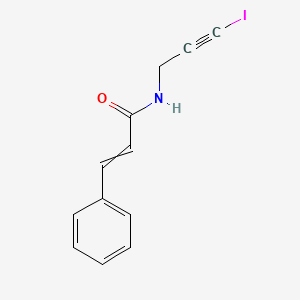
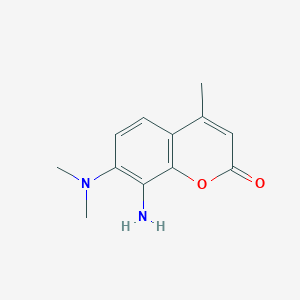
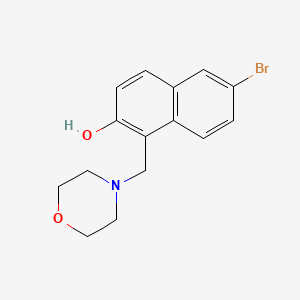
![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
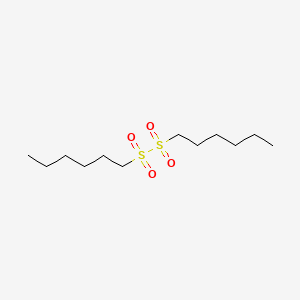
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)

